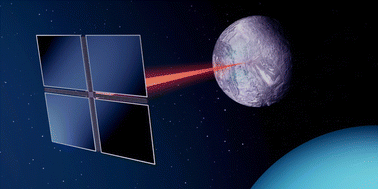Low-intensity low-temperature analysis of perovskite solar cells for deep space applications†
Energy Advances Pub Date: 2022-12-05 DOI: 10.1039/D2YA00218C
Abstract
High specific power (power per mass) ultralight solar arrays made of perovskite solar cells (PSCs) are being considered to power spacecraft in deep space conditions as far as Neptune (30 AU). To understand how PSCs perform and respond in deep space, we characterize PSCs under low-intensity low-temperature (LILT) conditions before and after low-energy proton irradiation. PSCs show promising performance characteristics under most LILT conditions even after exposure to low-energy protons. However, the measured cell efficiency tends to decrease at extreme lower temperatures, suggesting that further research into cell architectures and materials could improve PSCs for deep space applications.


Recommended Literature
- [1] To assemble or fold?†
- [2] First hyperpolarizability of water at the air–vapor interface: a QM/MM study questions standard experimental approximations†
- [3] Highly enantioselective organocatalytic Strecker reaction of cyclic N-acyl trifluoromethylketimines: synthesis of anti-HIV drug DPC 083†
- [4] Morphology-controlled synthesis of silica materials templated by self-assembled short amphiphilic peptides†
- [5] A heterotriangulene polymer for air-stable organic field-effect transistors†
- [6] Front cover
- [7] Defining oxyanion reactivities in base-promoted glycosylations†‡
- [8] Lipid phase behaviour under steady state conditions
- [9] Concluding Remarks Self-organising polymers
- [10] Double transition metal MXenes with wide band gaps and novel magnetic properties†‡

Journal Name:Energy Advances
Research Products
-
CAS no.: 102110-73-6
-
CAS no.: 136088-69-2
-
CAS no.: 14941-53-8









